噻吩-3-碳酰肼

描述

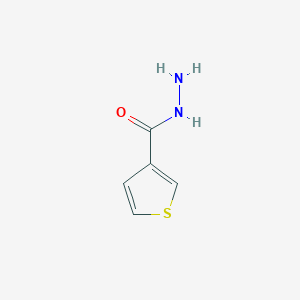

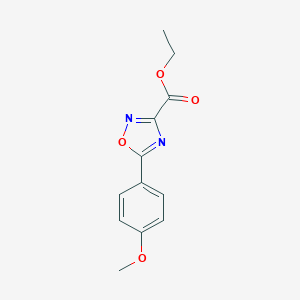

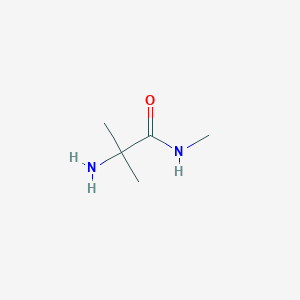

Thiophene-3-carbohydrazide is a chemical compound with the molecular formula C5H6N2OS . It has a molecular weight of 142.18 .

Synthesis Analysis

The synthesis of thiophene-3-carbohydrazide derivatives involves the use of cyclohexan-1,4-dione and cyanoacetylhydrazine to produce 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide . This compound serves as the key starting material for many heterocyclization reactions .Chemical Reactions Analysis

Thiophene-3-carbohydrazide can undergo various reactions. For instance, it can react with aryldiazonium salts, and the products can be cyclized when reacted with either malononitrile or ethyl cyanoacetate . Thiazole derivatives can also be obtained through the reaction of thiophene-3-carbohydrazide with phenylisothiocyanate followed by heterocyclization with α-halocarbonyl derivatives .Physical And Chemical Properties Analysis

Thiophene-3-carbohydrazide is a solid substance . More specific physical and chemical properties are not mentioned in the search results.科学研究应用

合成和结构表征

- 已使用微波辐射合成了噻吩-2-碳酰肼,显示出显着的酰胺亚胺质子互变异构化。通过 XRD、DFT/HSA 计算和 DNA 对接方法检查了结构参数,例如氢键相互作用和晶格。这种化合物还表现出显着的动力学稳定性和热行为 (Al‐Zaqri 等人,2020 年).

抗菌应用

- 噻吩-2-碳酰肼衍生物已证明具有良好的抗菌性能。合成的硫代氨基甲酰肼与噻唑基碳酰肼结合使用时,对细菌菌株显示出有效性,对真菌菌株显示出中等活性 (Mhaske,2021 年).

- 已经合成和表征了各种噻吩基化合物,如噻吩-2-碳酰肼衍生物,显示出显着的抗菌和抗真菌活性 (Makwana & Naliapara,2014 年).

材料科学与传感应用

- 噻吩基材料因其半导体和荧光特性而得到认可。它们用于制造电子和光电器件,以及生物聚合物的选择性检测,表明它们在材料科学应用中的多功能性 (Barbarella、Melucci 和 Sotgiu,2005 年).

- 合成了一种噻吩基化学传感器,它在 In3+ 离子存在下表现出显着的荧光增强,证明了其在化学传感应用中的潜力 (Cho、Chae 和 Kim,2018 年).

储能应用

- 噻吩衍生物已被探索作为功能性添加剂,以增强锂离子电池中高电压 LiCoO2 的循环性能。发现它们通过在阴极表面形成保护层来提高循环稳定性 (Xia、Xia 和 Liu,2015 年).

安全和危害

作用机制

Target of Action

Thiophene-3-carbohydrazide primarily targets c-Met kinase and Pim-1 kinase . These kinases play crucial roles in cell growth, proliferation, and survival, making them important targets for anti-cancer therapies .

Mode of Action

Thiophene-3-carbohydrazide interacts with its targets (c-Met kinase and Pim-1 kinase) and inhibits their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell growth and proliferation .

Biochemical Pathways

Given its targets, it likely impacts pathways related to cell growth, proliferation, and survival

Result of Action

Thiophene-3-carbohydrazide exhibits in-vitro cytotoxic activity against six typical cancer cell lines (A549, H460, HT-29, MKN-45, U87MG, and SMMC-7721) . The compound’s anti-proliferative effects and kinase inhibitions have shown high activities . Some derivatives of Thiophene-3-carbohydrazide have shown promising results against c-Met kinase .

生化分析

Biochemical Properties

Thiophene-3-carbohydrazide has been synthesized as a potential anti-tumor agent and kinase inhibitor . It interacts with various enzymes and proteins, including c-Met kinase and Pim-1 kinase . The nature of these interactions involves the inhibition of these kinases, thereby potentially disrupting the biochemical reactions they are involved in .

Cellular Effects

The effects of Thiophene-3-carbohydrazide on cells have been evaluated in vitro against six typical cancer cell lines (A549, H460, HT-29, MKN-45, U87MG, and SMMC-7721) . It has shown high anti-proliferative activity, indicating its potential influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Thiophene-3-carbohydrazide involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, inhibition of enzymes like c-Met kinase and Pim-1 kinase, and potential changes in gene expression .

属性

IUPAC Name |

thiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOWAJLALKAYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332838 | |

| Record name | Thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39001-23-5 | |

| Record name | Thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39001-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives interesting for anti-cancer research?

A: Tetrahydrobenzo[b]thiophene derivatives are recognized for their diverse biological activities, with some already used as anti-cancer drugs. [] This class of compounds shows promise in targeting specific kinases, enzymes involved in crucial cellular processes often dysregulated in cancer. [, ]

Q2: How do these compounds interact with kinases to exert their anti-cancer effects?

A: While the exact mechanisms are still under investigation for all derivatives, studies show that certain Tetrahydrobenzo[b]thiophene-3-carbohydrazides exhibit inhibitory activity against specific kinases, including c-Met kinase and Pim-1 kinase. [] These kinases play roles in tumor cell growth, proliferation, and survival. By inhibiting their activity, these compounds could potentially disrupt these processes and impede tumor development.

Q3: Have any specific Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives shown significant anti-cancer activity?

A: Yes, research has identified several promising derivatives. For example, compounds 5b, 5c, 7c, 7d, 11b, 14a, 16b, 18b, 19, 21a, 23c, 23d, and 23i demonstrated potent inhibitory activity against c-Met kinase. [] Further investigation revealed that compounds 7d, 7e, 11b, 11c, 16d, 18c, and 23e exhibited strong Pim-1 kinase inhibition. [] Notably, these studies highlighted that the synthesized compounds did not negatively impact the VERO normal cell line, indicating potential for selective targeting of cancer cells. []

Q4: How does the structure of Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives influence their activity?

A: The structure-activity relationship (SAR) is crucial for understanding the impact of structural modifications on the biological activity of these compounds. Researchers are actively investigating how different substituents on the core Tetrahydrobenzo[b]thiophene-3-carbohydrazide structure affect their potency, selectivity, and overall anti-cancer activity. This research involves synthesizing and evaluating various derivatives with modifications to the core structure, such as the addition of different heterocyclic rings, functional groups, and side chains. [, ] By analyzing the relationships between these structural changes and the observed biological effects, researchers aim to identify the key structural features responsible for potent and selective anti-cancer activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)